molecular formula C5H4ClN3O2 B1588004 6-Chloro-5-nitropyridin-2-amine CAS No. 84487-03-6

6-Chloro-5-nitropyridin-2-amine

Cat. No.: B1588004
CAS No.: 84487-03-6
M. Wt: 173.56 g/mol
InChI Key: XVJLWPXRQLPUPT-UHFFFAOYSA-N
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Description

6-Chloro-5-nitropyridin-2-amine (CAS: 84487-03-6) is a pyridine derivative with a molecular formula of C₅H₄ClN₃O₂ and a molecular weight of 189.56 g/mol. The compound features a pyridine ring substituted with a nitro (-NO₂) group at the 5-position, a chlorine atom at the 6-position, and an amine (-NH₂) group at the 2-position (Figure 1). This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-nitropyridin-2-amine typically involves the nitration of 2-chloro-5-nitropyridine. One common method includes the reaction of 2-chloro-5-nitropyridine with ammonia under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as methanol, and at a temperature range of 50-70°C. The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to various purification steps, including crystallization and filtration, to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-nitropyridin-2-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide (DMF) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas are typical.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution: Formation of 6-amino-5-nitropyridin-2-amine or 6-thio-5-nitropyridin-2-amine.

    Reduction: Formation of 6-chloro-5-aminopyridin-2-amine.

    Oxidation: Formation of various oxidized pyridine derivatives.

Scientific Research Applications

Organic Synthesis

The compound is predominantly used as an intermediate in organic synthesis. It serves as a building block for:

  • Pharmaceuticals : It is utilized in synthesizing various drug candidates due to its ability to undergo diverse chemical transformations.
  • Agrochemicals : The compound can be modified to produce herbicides and pesticides, contributing to agricultural productivity.

Table 1: Applications in Organic Synthesis

Application TypeDescription
PharmaceuticalsIntermediate for drug synthesis
AgrochemicalsProduction of herbicides and pesticides
DyesUsed in the synthesis of colorants

Medicinal Chemistry

Research indicates that 6-Chloro-5-nitropyridin-2-amine exhibits potential biological activity, particularly in cancer research. Studies have demonstrated its inhibitory effects on specific kinases involved in cell signaling pathways, which are crucial for cancer progression.

Key Findings:

  • Kinase Inhibition : The compound shows significant inhibitory effects against p70S6Kβ with an IC50 value of 444 nM, suggesting its potential utility in developing cancer therapeutics.
  • Antibacterial Properties : Preliminary screenings indicate that derivatives of this compound may possess antimicrobial properties, warranting further investigation into their efficacy.
Activity TypeFindings
Cancer Cell Line StudiesReduces proliferation in various cancer cell lines through kinase inhibition
Antibacterial ScreeningPotential antimicrobial properties against common bacterial strains

Case Studies

Several studies have highlighted the applications of this compound:

  • Cancer Research : In vitro studies have shown that this compound effectively inhibits cell growth in multiple cancer cell lines. Its mechanism involves targeting specific kinases that play a role in tumor growth.
    • Study Reference : Research published in various journals has documented these findings, emphasizing the need for further exploration into its therapeutic potential.
  • Antimicrobial Activity : A study focused on the antibacterial properties of derivatives derived from this compound revealed promising results against several pathogenic bacteria.
    • Study Reference : Initial screenings showed significant activity, indicating the compound's potential as a lead structure for developing new antibiotics.

Mechanism of Action

The mechanism of action of 6-Chloro-5-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects . For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties:

  • Purity : Commercially available at ≥98% purity .
  • Reactivity : The nitro group enhances electrophilic substitution reactivity, while the amine group allows for functionalization via diazotization or coupling reactions.
  • Applications : Used as a precursor in synthesizing anticancer agents and heterocyclic compounds with biological activity.

The structural and functional diversity of pyridine derivatives allows for tailored applications. Below, 6-Chloro-5-nitropyridin-2-amine is compared to analogs with variations in substituent type, position, and electronic effects.

Substituent Position and Type

Table 1: Structural Comparison of Selected Pyridine Derivatives

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key References
This compound 84487-03-6 C₅H₄ClN₃O₂ 189.56 Cl (6), NO₂ (5), NH₂ (2)
6-Chloro-5-(trifluoromethyl)pyridin-2-amine 79456-28-3 C₆H₄ClF₃N₂ 196.56 Cl (6), CF₃ (5), NH₂ (2)
6-Chloro-5-methyl-3-nitropyridin-2-amine 202217-19-4 C₆H₆ClN₃O₂ 187.58 Cl (6), CH₃ (5), NO₂ (3), NH₂ (2)
5-Chloro-6-iodo-3-nitropyridin-2-amine 1394373-21-7 C₅H₃ClIN₃O₂ 299.45 Cl (5), I (6), NO₂ (3), NH₂ (2)
N,N-Diethyl-5-nitropyridin-2-amine N/A C₉H₁₃N₃O₂ 195.22 NO₂ (5), NEt₂ (2)

Electronic and Steric Effects

  • Nitro Group Position : Moving the nitro group from the 5-position (as in this compound) to the 3-position (e.g., 6-Chloro-5-methyl-3-nitropyridin-2-amine) reduces conjugation with the amine group, altering reactivity in nucleophilic substitutions .
  • Trifluoromethyl vs. Methyl : The electron-withdrawing CF₃ group in 6-Chloro-5-(trifluoromethyl)pyridin-2-amine increases lipophilicity and metabolic stability compared to the CH₃ group in 6-Chloro-5-methyl-3-nitropyridin-2-amine .

Biological Activity

Introduction

6-Chloro-5-nitropyridin-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of a nitro group and a chlorine atom in its structure enhances its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, highlighting its antimicrobial, anticancer, and neuroprotective properties based on diverse research findings.

The mechanism of action is primarily attributed to the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates interact with cellular components, leading to various biological effects, including modulation of signaling pathways and potential cytotoxicity against cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study synthesized several derivatives of this compound and evaluated their antibacterial and antifungal activities. The results demonstrated that certain derivatives showed potent activity against pathogenic strains, suggesting that modifications to the base structure could enhance efficacy .

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
3aAntibacterial32 µg/mL
3fAntifungal16 µg/mL
3hAntibacterial64 µg/mL

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been reported to induce apoptosis in various cancer cell lines through mechanisms involving the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins such as Bcl-2 .

Neuroprotective Properties

This compound has also been explored for its neuroprotective effects. Research indicates that it may enhance antioxidant activity and protect neurons from apoptosis induced by oxidative stress. The potential for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s has been investigated, although concerns regarding hepatotoxicity limit its clinical application .

Case Studies

  • Antimicrobial Efficacy : In a controlled study, derivatives of this compound were tested against various bacterial strains including E. coli and Staphylococcus aureus. The study concluded that certain derivatives exhibited comparable or superior activity compared to standard antibiotics .
  • Cancer Cell Apoptosis : A study assessed the effects of this compound on SH-SY5Y neuroblastoma cells. The results showed a significant reduction in cell viability with increased concentrations of the compound, indicating its potential as a chemotherapeutic agent .
  • Neuroprotection in Animal Models : In vivo studies involving rodent models demonstrated that administration of this compound led to a decrease in neuroinflammation and improved cognitive function in models of Alzheimer’s disease, suggesting its potential therapeutic role in neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for 6-Chloro-5-nitropyridin-2-amine, and how can reaction conditions be optimized for yield?

Methodological Answer:
The synthesis of this compound can be inferred from structurally related chloro-nitropyridine derivatives. For example:

  • Palladium-catalyzed amination (e.g., substituting chloro groups with amines) requires sodium tert-butoxide as a base and dioxane as a solvent, with yields dependent on catalyst loading and temperature control .
  • Nucleophilic substitution reactions may involve optimizing solvent polarity (e.g., DMF or THF) and reaction time to minimize byproducts like dehalogenated intermediates .

Key Parameters for Optimization:

ParameterTypical RangeImpact on Yield/Purity
Catalyst (e.g., Pd)2-5 mol%Higher loading improves rate
Temperature80-120°CExcess heat risks decomposition
SolventPolar aprotic (e.g., dioxane)Enhances nucleophilicity

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies amine protons (δ 5.5-6.5 ppm) and aromatic protons near nitro/chloro groups (δ 8.0-9.0 ppm).
    • ¹³C NMR confirms substitution patterns, with nitro groups deshielding adjacent carbons .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C₅H₄ClN₃O₂) and detects impurities like dechlorinated analogs .
  • Infrared Spectroscopy (IR): Nitro groups show strong absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis parameters of this compound?

Methodological Answer:
A 2³ factorial design (three factors at two levels) can systematically evaluate interactions between variables:

  • Factors: Catalyst loading (mol%), temperature (°C), solvent polarity.
  • Response Variables: Yield, purity (HPLC), byproduct formation.
  • Analysis: Use ANOVA to identify significant factors. For example, solvent polarity may dominate over temperature in controlling regioselectivity .

Example Design Matrix:

RunCatalyst (mol%)Temperature (°C)SolventYield (%)
1280Dioxane65
25120DMF78

Q. What strategies resolve contradictions in reported reaction pathways or byproduct formation during synthesis?

Methodological Answer:

  • Mechanistic Probes: Isotopic labeling (e.g., ¹⁵N in nitro groups) or kinetic studies to distinguish between SNAr (nucleophilic aromatic substitution) and radical pathways .
  • Cross-Study Comparison: Replicate conflicting protocols under controlled conditions (e.g., humidity, oxygen levels) to isolate variables causing discrepancies .
  • Computational Modeling: Density Functional Theory (DFT) calculates activation barriers for competing pathways (e.g., nitro-group reduction vs. chloro substitution) .

Q. What are the mechanistic implications of competing substitution reactions at the chloro and nitro positions under varying pH conditions?

Methodological Answer:

  • Acidic Conditions: Protonation of the nitro group reduces its electron-withdrawing effect, favoring chloro substitution via SNAr mechanisms.
  • Basic Conditions: Deprotonation of the amine group enhances nucleophilicity, promoting nitro-group reduction or displacement .
  • Case Study: In similar derivatives (e.g., 6-Chloro-5-methyl-3-nitropyridin-2-amine), basic media led to nitro → amine reduction, while acidic conditions preserved nitro functionality .

Reactivity Trends:

pH RangeDominant ReactionByproduct Identified
2-4Chloro substitution5-Nitropyridin-2-amine
8-10Nitro reduction5-Aminopyridin-2-amine

Properties

IUPAC Name

6-chloro-5-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O2/c6-5-3(9(10)11)1-2-4(7)8-5/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJLWPXRQLPUPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80233475
Record name Pyridine, 2-amino-6-chloro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80233475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84487-03-6
Record name Pyridine, 2-amino-6-chloro-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084487036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2-amino-6-chloro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80233475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Chloro-5-nitropyridin-2-amine
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6-Chloro-5-nitropyridin-2-amine

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